molecular formula C11H19N3 B13074300 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine

1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13074300
M. Wt: 193.29 g/mol
InChI Key: VFVBKKQMLMGBFH-UHFFFAOYSA-N
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Description

1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Formation of the 4-methylcyclohexylmethyl intermediate: This can be achieved through the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium hydride.

    Coupling with imidazole: The intermediate is then reacted with imidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    1-methylcyclohexylmethyl-imidazole: Similar structure but lacks the 4-methyl group on the cyclohexane ring.

    4-methylcyclohexylmethyl-pyridine: Contains a pyridine ring instead of an imidazole ring.

    1-ethyl-4-methylcyclohexane: Similar cyclohexane structure but with different substituents.

Uniqueness: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is unique due to the specific combination of the cyclohexane ring with a methyl group and an imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(4-methylcyclohexyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13)

InChI Key

VFVBKKQMLMGBFH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CN2C=CN=C2N

Origin of Product

United States

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